molecular formula C21H20N2O4 B11360805 N-(4-methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-(4-methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11360805
M. Wt: 364.4 g/mol
InChI Key: JUIXHPKYYANCJA-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold combining oxazole, dihydrobenzofuran, and methoxy-substituted benzyl moieties.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-13-9-16-10-15(5-8-19(16)26-13)20-11-18(23-27-20)21(24)22-12-14-3-6-17(25-2)7-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,22,24)

InChI Key

JUIXHPKYYANCJA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzofuran moiety: This step may involve the coupling of a benzofuran derivative with the oxazole intermediate using palladium-catalyzed cross-coupling reactions.

    Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas due to its ability to interact with biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The presence of the oxazole and carboxamide functionalities allows it to mimic natural substrates, potentially leading to significant biological effects, including apoptosis in cancer cells.
  • Anti-Diabetic Properties : Similar compounds have demonstrated anti-diabetic effects in models such as Drosophila melanogaster, indicating potential applications in managing glucose levels and metabolic disorders .

Structure-Activity Relationship Studies

Understanding how the structural components of N-(4-methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide affect its biological activity is crucial for drug development.

Structural FeaturePotential Activity
Oxazole RingEnzyme inhibition
Carboxamide GroupAnticancer effects
Benzofuran UnitMetabolic modulation

These features allow for diverse interactions with enzymes and receptors, making this compound a candidate for further investigation in drug design.

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step organic reactions. Understanding the mechanism of action is essential for elucidating its therapeutic potential. Interaction studies focus on:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer progression or metabolic pathways.
  • Receptor Binding : Investigating how the compound binds to various receptors can provide insights into its pharmacodynamics.

Case Studies and Experimental Findings

Several studies have explored the biological activities of similar compounds:

  • Cytotoxicity Assays : Research has indicated that derivatives of oxazole compounds exhibit significant cytotoxicity against glioblastoma cell lines, suggesting a potential pathway for developing new anticancer agents .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can lower glucose levels effectively, supporting their use in diabetes management .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Contributions

The compound shares structural similarities with other benzamide and oxazole derivatives. Key comparisons include:

Compound Core Structure Functional Modifications Reported Activity
Target Compound Oxazole + Dihydrobenzofuran 4-Methoxybenzyl carboxamide Hypothetical kinase inhibition
(E)-4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-N-Phenyl Benzamide Thiazolidinedione + Benzamide Phenyl substitution Antidiabetic (PPAR-γ agonism)
N-(4-Chlorobenzyl)-5-Phenyl-1,2-Oxazole-3-Carboxamide Oxazole + Phenyl 4-Chlorobenzyl substitution Antimicrobial (MIC: 8 µg/mL)

Key Observations :

  • The dihydrobenzofuran moiety introduces conformational rigidity, which could improve binding specificity compared to flexible thiazolidinedione derivatives .
Crystallographic and Computational Analysis

Computational modeling of similar oxazole derivatives highlights the importance of the carboxamide group in hydrogen-bonding interactions with biological targets .

Research Findings and Limitations

  • Synthetic Challenges : The dihydrobenzofuran moiety may introduce steric hindrance during coupling reactions, reducing yields compared to simpler benzamide derivatives .
  • Data Gaps: No peer-reviewed studies directly address the biological activity or toxicity profile of the target compound, limiting authoritative comparisons.

Biological Activity

N-(4-methoxybenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Oxazole ring : Known for its diverse biological activities.
  • Benzofuran moiety : Associated with various pharmacological effects.
  • Methoxybenzyl group : Enhances lipophilicity and potential bioavailability.

Chemical Formula

C19H21N3O3\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (μM)
Compound AMCF725.72 ± 3.95
Compound BU8745.2 ± 13.0
Compound CLNCaP11.2 ± 0.13

These studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth in vivo, indicating its potential as an anticancer agent .

Anti-inflammatory and Analgesic Properties

Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties. The oxazole derivatives exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response.

Antimicrobial Activity

Research indicates that oxazole derivatives can possess significant antimicrobial properties. For example, some compounds have been shown to inhibit bacterial growth effectively, suggesting a potential application in treating infections .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound might influence various signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Tumor Growth Suppression : In a mouse model, treatment with an oxazole derivative resulted in a significant reduction in tumor size compared to control groups .
  • Clinical Trials on Inflammatory Diseases : A phase II trial investigating the anti-inflammatory effects of oxazole derivatives showed promising results in reducing symptoms in patients with rheumatoid arthritis .

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